Cas no 1365840-52-3 (9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-)
1365840-52-3 structure
Product Name:9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-
CAS No:1365840-52-3
MF:C60H53N
MW:788.069535970688
CID:4479164
PubChem ID:66807436
Update Time:2025-04-24
9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- 9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-
- SCHEMBL808006
- 877-516-5
- 1365840-52-3
- Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-((2',7'-bis(1,1-dimethylethyl)-(9,9'-spirobifluoren-2-yl))-amin
- N-[1,1'-Biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-2-amine
- DB-418225
- N-([1,1'-biphenyl]-2-yl)-2',7'-di-tert-butyl-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
- N-[1,1′-Biphenyl]-2-yl-2′,7′-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobi[9H-fluoren]-2-amine
-
- Inchi: 1S/C60H53N/c1-57(2,3)39-26-30-47-48-31-27-40(58(4,5)6)35-54(48)60(53(47)34-39)51-24-16-13-22-45(51)49-33-29-42(37-55(49)60)61(56-25-17-14-20-43(56)38-18-10-9-11-19-38)41-28-32-46-44-21-12-15-23-50(44)59(7,8)52(46)36-41/h9-37H,1-8H3
- InChI Key: YOGPJFSYRIXXKO-UHFFFAOYSA-N
- SMILES: C12(C3=C(C=CC(C(C)(C)C)=C3)C3=C1C=C(C(C)(C)C)C=C3)C1=C(C=CC=C1)C1=C2C=C(N(C2=CC=CC=C2C2=CC=CC=C2)C2C=CC3C4=C(C(C)(C)C=3C=2)C=CC=C4)C=C1
Computed Properties
- Exact Mass: 787.417800695Da
- Monoisotopic Mass: 787.417800695Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 61
- Rotatable Bond Count: 6
- Complexity: 1480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 17.1
- Topological Polar Surface Area: 3.2Ų
9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)- Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
1365840-52-3 (9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk